N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea
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Overview
Description
“N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)urea” typically involves the reaction of 3-acetylphenyl isocyanate with 1,3-benzodioxol-5-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)urea” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions or protein-ligand binding.
Medicine: Potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)urea” depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)carbamate
- N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)thiourea
- N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)guanidine
Uniqueness
“N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)urea” is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)13-3-2-4-14(8-13)19-17(21)18-9-12-5-6-15-16(7-12)23-10-22-15/h2-8H,9-10H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGMYPWPEMLYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823755 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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